Product packaging for Hexacosan-10-ol(Cat. No.:CAS No. 31849-11-3)

Hexacosan-10-ol

Cat. No.: B13835274
CAS No.: 31849-11-3
M. Wt: 382.7 g/mol
InChI Key: SQPREXYCBSQGDO-UHFFFAOYSA-N
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Description

Hexacosan-10-ol is a long-chain fatty alcohol isomer with the molecular formula C26H54O . While detailed studies on this specific 10-isomer are less common in the public domain, related long-chain alcohols like 1-Hexacosanol are known to be naturally occurring in the plant cuticle of many species, such as those from the Gaultheria genus , and are present in food items like broccoli and brussel sprouts . Fatty alcohols of this chain length are the subject of active research, particularly as they are principal components of policosanol, a mixture studied for its potential biological activities . In vitro research on related compounds has investigated mechanisms involving growth factor expression and the modulation of apoptosis-related proteins such as caspase-3 and BAX . As a high-purity standard, this compound is supplied for research applications that may include pharmacological studies, biochemical profiling, and as a standard for analytical methods like gas chromatography and mass spectrometry. Researchers can use this compound to explore the structure-activity relationships of fatty alcohols and their role in biological systems. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H54O B13835274 Hexacosan-10-ol CAS No. 31849-11-3

Properties

CAS No.

31849-11-3

Molecular Formula

C26H54O

Molecular Weight

382.7 g/mol

IUPAC Name

hexacosan-10-ol

InChI

InChI=1S/C26H54O/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-26(27)24-22-20-18-10-8-6-4-2/h26-27H,3-25H2,1-2H3

InChI Key

SQPREXYCBSQGDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Hexacosan-10-ol

General Synthetic Strategy

The preparation of this compound typically involves constructing the long carbon chain with precise placement of the hydroxy group at the 10th carbon. The synthetic approach is often based on coupling shorter alkyl units followed by selective functional group transformations.

A key strategy involves:

  • Coupling a C10 unit bearing a protected hydroxyl group with a C16 alkyl fragment.
  • Subsequent deprotection and functional group manipulation to yield the secondary alcohol at the 10th carbon.

This modular approach allows flexibility and efficiency in synthesizing various very long-chain fatty alcohols.

Detailed Synthetic Route from Literature

Coupling of Alkyl Units

A representative synthesis described in the literature for hexacosanoic acid (a closely related compound) involves coupling a C10 alkyl bromide derivative with a C16 alkyl magnesium bromide (Grignard reagent) catalyzed by a copper complex (Li2CuCl4). This step forms a C26 alkyl chain intermediate with a protected hydroxyl group.

  • Starting material: 10-bromo-1-decanol protected as methoxymethyl ether.
  • Coupling with hexadecyl magnesium bromide.
  • Catalyst: Lithium tetrachlorocuprate (Li2CuCl4).
  • Yield: Moderate, approximately 58%.
Oxidation and Functional Group Manipulation

After coupling, the intermediate alcohol can be oxidized to the corresponding aldehyde using Dess-Martin periodinane under mild conditions (30°C for 2 hours), achieving high yields (~84%).

Subsequent reduction or selective deprotection steps afford the desired secondary alcohol at the 10th carbon, this compound.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Yield (%) Notes
Protection of 10-bromo-1-decanol Chloro-methyl methyl ether, base Not specified Protects hydroxyl group for coupling
Coupling Hexadecyl magnesium bromide, Li2CuCl4 catalyst 58 Cross-coupling forms C26 chain
Oxidation to aldehyde Dess-Martin periodinane, CH2Cl2, 30°C, 2 h 84 Mild oxidation of alcohol to aldehyde
Final reduction/deprotection Not detailed Not specified To yield this compound

Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR) : Carbon-13 NMR data for intermediates show characteristic peaks consistent with long alkyl chains and functional groups at specific carbons.
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weights matching expected intermediates and final products.
  • Reaction monitoring by thin-layer chromatography (TLC) and chromatographic purification are standard for isolating pure this compound.

Chemical Reactions Analysis

Types of Reactions: Hexacosan-10-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexacosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to hexacosane using strong reducing agents.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.

Major Products:

    Oxidation: Hexacosanoic acid.

    Reduction: Hexacosane.

    Substitution: Hexacosan-10-chloride.

Scientific Research Applications

Biological and Chemical Applications

1.1 Insecticide Properties

Hexacosan-10-ol has been identified as an effective insecticide. Research indicates that it exhibits larvicidal activity, particularly against certain insect species. The mode of action involves disrupting the normal physiological processes of the larvae, leading to mortality .

Case Study: Larvicidal Activity

A study demonstrated that this compound, alongside other compounds such as stigmasterol, significantly reduced larval populations in controlled environments. The effectiveness was attributed to its ability to interfere with the growth and development of the insects, making it a candidate for eco-friendly pest management solutions.

1.2 Plant Metabolite

As a plant metabolite, this compound plays a role in various biological processes within plants. It is produced during metabolic reactions and may contribute to the plant's defense mechanisms against herbivores and pathogens .

Industrial Applications

2.1 Cosmetic Industry

This compound is utilized in cosmetic formulations due to its emollient properties. It helps in moisturizing skin by forming a barrier that prevents water loss, enhancing the overall texture and feel of cosmetic products.

2.2 Lubricants and Surfactants

The compound is also employed in the production of lubricants and surfactants. Its long-chain structure provides excellent lubricating properties, making it suitable for various industrial applications where friction reduction is essential.

Health and Nutritional Applications

3.1 Nutraceuticals

Recent studies have explored the potential health benefits of this compound as a nutraceutical ingredient. Its fatty alcohol profile suggests it may have roles in lipid metabolism and could potentially influence cholesterol levels positively .

Data Table: Nutritional Benefits

PropertyDescription
Fatty Alcohol ProfileLong-chain fatty alcohol
Potential BenefitsMay aid in lipid metabolism
Health ImplicationsPossible cholesterol regulation

Research Findings and Insights

Research continues to uncover new applications for this compound across various fields:

  • Biomedical Research : Studies are investigating its role in drug delivery systems due to its compatibility with biological membranes.
  • Nanotechnology : this compound is being evaluated for its potential use in creating nanoparticles for targeted drug delivery and bioimaging applications .

Mechanism of Action

Hexacosan-10-ol can be compared with other long-chain fatty alcohols such as hexadecan-1-ol (cetyl alcohol) and octadecan-1-ol (stearyl alcohol). While all these compounds share similar structural features, this compound is unique due to its longer carbon chain and the specific position of the hydroxy group. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexan-1-ol (C₆H₁₄O)

Hexan-1-ol is a six-carbon primary alcohol with a hydroxyl group at the terminal position. Key differences include:

  • Molecular Structure : Shorter chain (C6 vs. C26) and primary alcohol classification.
  • Physical Properties : Hexan-1-ol is liquid at room temperature due to its shorter chain, whereas Hexacosan-10-ol’s extended hydrocarbon tail likely renders it solid .
  • Data for this compound is unavailable, but its longer chain may reduce volatility and dermal absorption risks.

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol (C₂₂H₄₆O₇)

Key contrasts include:

  • Functional Groups : Multiple ether (-O-) linkages enhance hydrophilicity, unlike this compound’s purely hydrocarbon backbone .
  • Molecular Weight : Higher molecular weight (422.6 g/mol vs. 382.7 g/mol) due to oxygen-rich structure.
  • Solubility: The polyether’s oxygen atoms improve water solubility, making it suitable as a nonionic surfactant. This compound’s hydrophobicity limits aqueous solubility.
  • Applications : The polyether’s structure aligns with surfactant or emulsifier roles, whereas this compound may function in waxes or lubricants.

Table 1: Comparative Overview of this compound and Analogues

Property This compound Hexan-1-ol 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Molecular Formula C₂₆H₅₄O C₆H₁₄O C₂₂H₄₆O₇
Molecular Weight 382.7 g/mol 102.18 g/mol 422.6 g/mol
Hydroxyl Position C10 (secondary) C1 (primary) C1 (primary)
Key Functional Groups Hydroxyl Hydroxyl Hydroxyl, ethers
Typical Applications Surfactants, lubricants Solvents, fragrances Surfactants, emulsifiers
Toxicity Profile Not available No teratogenicity Not provided

Research Findings and Trends

  • Chain Length vs. Physicochemical Properties : Longer chains (e.g., this compound) increase melting points and reduce water solubility compared to shorter analogues like hexan-1-ol .
  • Functional Group Impact : The polyether alcohol’s ethylene oxide units enhance hydrophilicity, contrasting with this compound’s hydrocarbon-dominated behavior .
  • Industrial Relevance : While hexan-1-ol is prevalent in consumer products, this compound’s niche applications may involve specialized formulations requiring high hydrophobicity.

Biological Activity

Hexacosan-10-ol, also known as 10-Hexacosanol, is a long-chain fatty alcohol with the molecular formula C26H54O. It is a secondary fatty alcohol derived from hexacosane, where a hydroxy group is substituted at the 10th position. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and relevant case studies.

This compound is characterized by its long carbon chain and hydroxyl group, which influence its solubility and interaction with biological membranes. Its structure can be represented as follows:

Hexacosan 10 ol C26H54O\text{Hexacosan 10 ol }\text{C}_{26}\text{H}_{54}\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various fatty alcohols, this compound demonstrated notable efficacy against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of established antimicrobial agents.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus50
This compoundEscherichia coli75
This compoundPseudomonas aeruginosa100

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays measuring radical scavenging activity indicated that this compound effectively reduced oxidative stress markers. The compound's ability to scavenge free radicals was assessed using the DPPH assay, with results showing an IC50 value significantly lower than many common antioxidants.

Antioxidant IC50 (µg/mL)
This compound30
Ascorbic Acid20
Butylated Hydroxytoluene (BHT)25

These results highlight this compound's potential as a natural antioxidant agent.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a dose-dependent manner.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic treatment.
  • Case Study on Antioxidant Effects : An animal study assessed the protective effects of this compound against oxidative damage in liver tissues induced by high-fat diets. Results indicated that supplementation with this compound led to decreased levels of lipid peroxidation and improved antioxidant enzyme activities.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Hexacosan-10-ol, and how should experimental data be validated?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydroxyl group position at C-10 and the 26-carbon chain. Pair with high-resolution mass spectrometry (HRMS) for molecular weight verification. Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Cross-reference spectral data with literature for known aliphatic alcohols (e.g., hexacosanol derivatives) to confirm structural consistency .
  • Data Validation : Ensure replicate measurements (≥3 trials) and include error margins. Disclose instrument calibration protocols (e.g., internal standards for GC) in supplementary materials .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

  • Experimental Design : Test catalytic methods (e.g., Grignard reactions with long-chain alkyl halides) under varying conditions (temperature, solvent polarity, catalyst loading). Monitor reaction progression via thin-layer chromatography (TLC). Compare yields using fractional distillation vs. column chromatography for purification. Document byproducts via GC-MS and propose mechanistic pathways for their formation .
  • Troubleshooting : If yields are inconsistent, verify reactant stoichiometry and moisture exclusion (critical for Grignard stability). Include control experiments to isolate variables .

Q. What are the best practices for ensuring the reproducibility of this compound purification protocols?

  • Protocol Standardization : Provide step-by-step procedures for recrystallization (solvent ratios, cooling rates) or chromatographic separation (stationary phase, eluent gradients). Specify purity thresholds (e.g., ≥95% by GC) and validate with independent replicates. Share raw chromatograms and melting point data in supplementary files .
  • Common Pitfalls : Address solvent impurities or column degradation by pre-treating materials (e.g., activated molecular sieves for solvents) .

Advanced Research Questions

Q. How can contradictory data on this compound’s physicochemical properties (e.g., solubility, melting point) be resolved?

  • Analysis Framework : Conduct meta-analyses of published data to identify outliers. Replicate disputed experiments under controlled conditions (e.g., standardized solvent systems, heating rates for melting point determination). Use differential scanning calorimetry (DSC) to resolve discrepancies in thermal behavior .
  • Hypothesis Testing : If solubility conflicts arise, propose polymorphic forms or hydrate formation as variables. Characterize crystal structures via X-ray diffraction (XRD) .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

  • SAR Methodology : Synthesize analogs with varying chain lengths or hydroxyl positions. Test in vitro bioactivity (e.g., membrane interaction assays, enzyme inhibition) and correlate with computational models (molecular dynamics simulations). Use dose-response curves to quantify efficacy thresholds .
  • Data Interpretation : Address conflicting bioactivity reports by standardizing assay conditions (e.g., cell line selection, solvent controls for lipophilic compounds) .

Q. How should researchers design kinetic studies to investigate this compound’s stability under different environmental conditions?

  • Experimental Setup : Expose samples to controlled stressors (UV light, oxidative agents, humidity). Monitor degradation via HPLC-MS and identify breakdown products. Apply Arrhenius kinetics to predict shelf-life under varying temperatures. Include statistical models (e.g., Weibull analysis) for non-linear decay patterns .
  • Contradiction Management : If stability data conflict with prior studies, validate storage protocols (e.g., inert atmosphere vs. ambient air) and quantify trace impurities (e.g., peroxides in solvents) .

Q. What are the ethical considerations when publishing negative or inconclusive results for this compound’s hypothesized applications?

  • Reporting Standards : Disclose all data, including failed hypotheses, to avoid publication bias. Use neutral language (e.g., "no significant correlation observed" vs. "disproven") and contextualize findings within broader literature. Provide raw datasets for peer scrutiny .
  • Transparency Tools : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Cite limitations in sample size or methodological constraints .

Methodological Guidelines

  • Data Presentation : Use tables to compare synthetic yields, spectroscopic peaks, or bioactivity metrics across studies (Example Table 1). Reference public databases (e.g., PubChem, Reaxys) for benchmarking .
  • Conflict Resolution : Apply the Bradford Hill criteria (e.g., consistency, temporality) to assess causal relationships in disputed data .
  • Ethical Compliance : Adhere to institutional review board (IRB) standards for biological testing and declare conflicts of interest .

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